

Spectroscopic Profile of 1- Phenylcyclobutanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: *1-Phenylcyclobutanecarbonitrile*

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This technical guide provides a comprehensive overview of the available spectroscopic data for **1-phenylcyclobutanecarbonitrile** (CAS No: 14377-68-5, Molecular Formula: C₁₁H₁₁N). The information presented herein is intended to support identification, characterization, and quality control efforts in research and development. This document details mass spectrometry (MS) data and expected infrared (IR) absorption frequencies. As of the time of this writing, detailed experimental Nuclear Magnetic Resonance (NMR) data is not readily available in publicly accessible databases.

Data Presentation

The following sections summarize the available quantitative spectroscopic data for **1-phenylcyclobutanecarbonitrile**.

Mass Spectrometry (MS)

Mass spectrometry of **1-phenylcyclobutanecarbonitrile** indicates a molecular weight of 157.21 g/mol .^[1] The primary fragmentation patterns observed under electron ionization (EI) are summarized below.

m/z (Mass-to-Charge Ratio)	Assignment/Interpretation	Source
157	Molecular Ion [M] ⁺	PubChem[1]
129	[M - C ₂ H ₄] ⁺ (Loss of ethylene)	PubChem[1]
130	[M - HCN] ⁺ (Loss of hydrogen cyanide)	PubChem[1]

Note: The data presented is based on information available in the PubChem database and may be derived from experimental or predicted spectra.

Infrared (IR) Spectroscopy

Detailed experimental IR spectra with peak-by-peak analysis for **1-phenylcyclobutanecarbonitrile** are not readily available in tabulated form in the public domain. However, based on the known functional groups present in the molecule (a nitrile, a phenyl group, and a cyclobutane ring), the expected characteristic infrared absorption frequencies are listed below.

Frequency Range (cm ⁻¹)	Vibration	Expected Intensity
~2240	C≡N stretch	Medium
3100 - 3000	Aromatic C-H stretch	Medium to Weak
3000 - 2850	Aliphatic C-H stretch (cyclobutane)	Medium to Strong
1600 - 1585, 1500 - 1400	Aromatic C=C ring stretch	Medium to Weak
~750 and ~700	Aromatic C-H out-of-plane bend (monosubstituted)	Strong

Note: These are expected absorption ranges for the functional groups present. The exact peak positions and intensities can vary based on the molecular environment and the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search of publicly available spectroscopic databases did not yield detailed experimental ^1H NMR or ^{13}C NMR data for **1-phenylcyclobutanecarbonitrile**, including chemical shifts (δ) and coupling constants (J). For unambiguous structure confirmation and detailed analysis, it is recommended that researchers acquire this data experimentally.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **1-phenylcyclobutanecarbonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be employed, with adjustments made as necessary to achieve optimal signal-to-noise ratios and resolution.

Infrared (IR) Spectroscopy

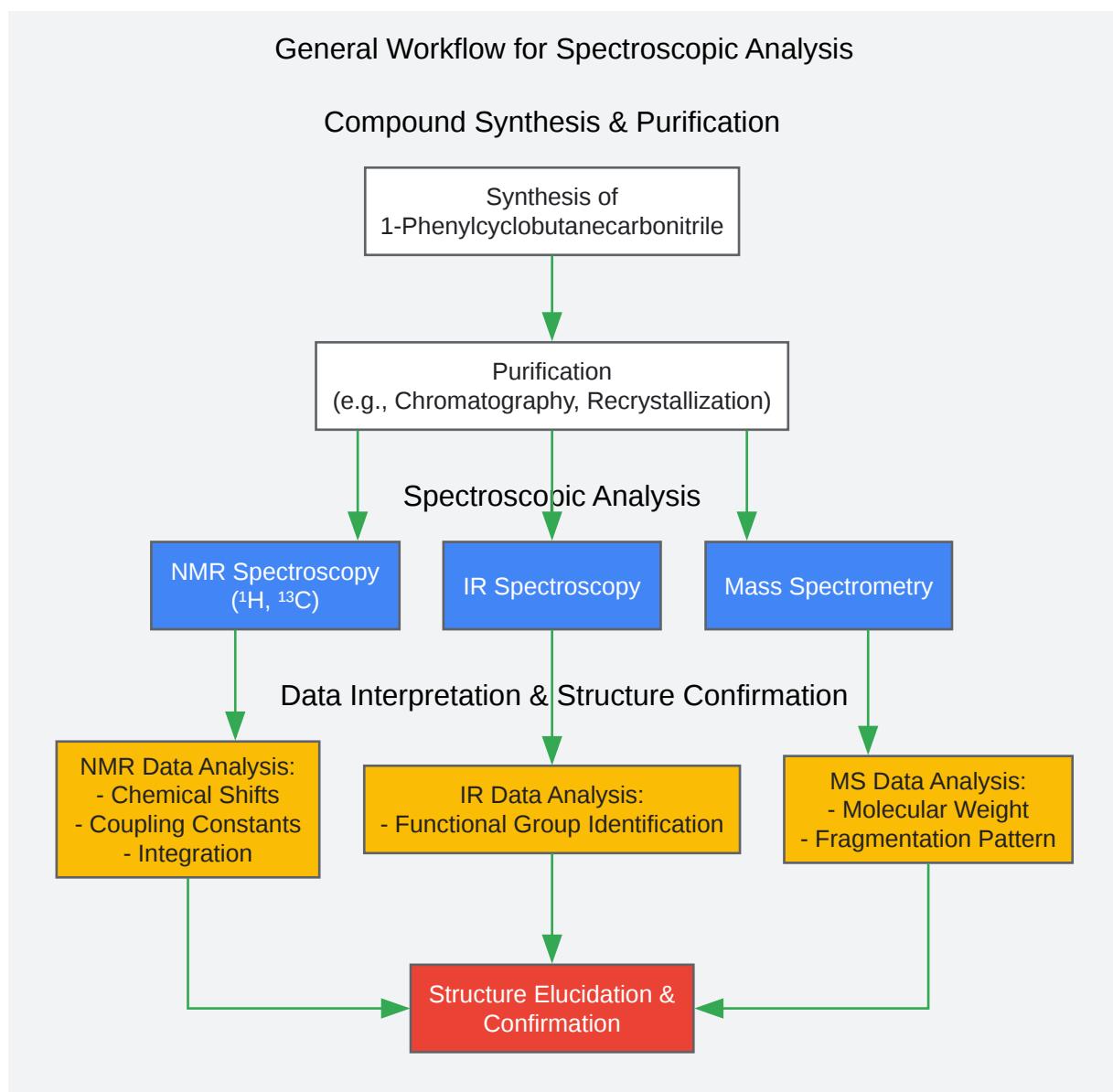
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of neat **1-phenylcyclobutanecarbonitrile** directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
- Sample Preparation (Thin Film): If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the standard mid-IR range (typically 4000-400 cm^{-1}). A background spectrum should be run prior to the sample analysis.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1-phenylcyclobutanecarbonitrile** into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Utilize electron ionization (EI) to induce fragmentation of the molecule.
- Data Acquisition: Acquire the mass spectrum, scanning over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400 - PubChem
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